molecular formula C9H8N2OS B1269623 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1269623
M. Wt: 192.24 g/mol
InChI Key: RCICTPARDQGART-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Activity

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been extensively researched for their antimicrobial properties. For instance, a study synthesized a range of compounds related to this compound, which exhibited significant antimicrobial activity against various microbial species. The compounds showed variable effectiveness relative to reference standards, with some displaying high potency and low toxicity, making them potential candidates for further biological screening and application trials (Gul et al., 2017).

Corrosion Inhibition

Another important application is in corrosion inhibition. Derivatives of this compound have been studied for their ability to protect mild steel in sulphuric acid. These compounds exhibit protective layer formation on the metal surface, significantly increasing the resistance to corrosion. The adsorption of these inhibitors on mild steel follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Antibacterial Activity

The antibacterial activity of this compound derivatives has been a subject of interest. A study synthesized compounds containing 1,3,4-oxadiazole heterocycle and tested them against bacteria, mold, and yeast. The structures of these compounds were elucidated, and several showed promising antibacterial activity (Tien et al., 2016).

Green Synthesis and Antioxidant Properties

A novel, environmentally friendly process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives was developed. These compounds were found to have remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol. Some of these synthesized derivatives also show potential for treating diseases like cancer, Parkinson’s, inflammation, and diabetes (Yarmohammadi et al., 2020).

Pharmacological Evaluation

This compound derivatives were evaluated for their toxicity, tumor inhibition, analgesic, and anti-inflammatory actions. Some compounds showed moderate inhibitory effects in various assays, binding affinity for important biological targets, and significant antioxidant potential (Faheem, 2018).

Future Directions

The future directions for “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” could involve further studies to determine its potential biological activities and applications in medicinal chemistry. This would involve rigorous testing and validation .

Properties

IUPAC Name

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCICTPARDQGART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Customer
Q & A

Q1: How does MPOT inhibit corrosion on mild steel in acidic environments?

A: MPOT acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The research suggests that MPOT molecules adsorb onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution (1.0 M HCl in this case) and the metal surface []. This adsorption process is supported by the observed increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) values from electrochemical impedance spectroscopy (EIS) measurements []. The study also indicates that the adsorption of MPOT onto mild steel follows the Langmuir adsorption isotherm [].

Q2: How does the concentration of MPOT affect its corrosion inhibition efficiency?

A: The research demonstrates that increasing the concentration of MPOT in the 1.0 M HCl solution leads to an increase in its inhibition efficiency (IE%) []. This positive correlation suggests that a higher concentration of MPOT results in a greater number of molecules adsorbing onto the mild steel surface, forming a more robust protective layer and effectively reducing the corrosion rate [].

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